molecular formula C13H16F3N3O B2629866 (E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide CAS No. 2411332-44-8

(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide

Cat. No. B2629866
M. Wt: 287.286
InChI Key: OJHBJFRIZAZKAP-ONEGZZNKSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “dimethylamino” part suggests the presence of a dimethylamine group (-N(CH3)2), and the “trifluoromethyl” part indicates a -CF3 group attached to a pyridine ring. The “but-2-enamide” part suggests a four-carbon chain with a double bond in the 2-position and an amide group at the end .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a conjugated system of pi electrons, making it aromatic. The presence of the amide group will result in a polar molecule, and the trifluoromethyl group will add to this polarity .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The trifluoromethyl group is generally quite stable and doesn’t undergo many reactions, but can be transformed under certain conditions .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a solid at room temperature, and due to the presence of polar groups, it would likely be soluble in polar solvents .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-19(2)7-3-4-12(20)18-9-10-5-6-11(17-8-10)13(14,15)16/h3-6,8H,7,9H2,1-2H3,(H,18,20)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHBJFRIZAZKAP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide

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